molecular formula C11H16N2S B093914 1-(2-Methylmercaptophenyl)piperazine CAS No. 1013-24-7

1-(2-Methylmercaptophenyl)piperazine

Cat. No. B093914
CAS RN: 1013-24-7
M. Wt: 208.33 g/mol
InChI Key: RXJURXTXLCOIDY-UHFFFAOYSA-N
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Description

The compound "1-(2-Methylmercaptophenyl)piperazine" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of related compounds. Piperazine derivatives are of significant interest due to their pharmacological properties and their use as intermediates in the synthesis of various pharmaceutical agents .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions starting from different precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Another example is the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis . These methods highlight the complexity and versatility of synthetic routes for piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring . Similarly, the vibrational and electronic properties of 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine were investigated using FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements, with DFT calculations aiding in the assignment of vibrational frequencies .

Chemical Reactions Analysis

The reactivity of piperazine derivatives can be inferred from their chemical structure and the presence of functional groups. The study of 4-(2,3-dichlorophenyl)piperazin-1-ium picrate shows that in the crystal structure, the cations and anions are interconnected via several N—H⋯O and C—H⋯O hydrogen bonds, indicating potential sites for chemical reactivity . The electron density isosurface with molecular electrostatic potential (MEP) mapping can also provide insights into the charge density distribution and sites of chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be characterized by their spectroscopic data and thermodynamic parameters. The NBO analysis can reveal stability arising from hyperconjugative interactions and charge delocalization . The HOMO-LUMO gap is an important parameter that can influence the chemical and physical properties of these compounds, as seen in the similar gap for the methoxy and chlorophenyl derivatives . The antidepressant and antianxiety activities of some piperazine derivatives have been investigated, showing significant pharmacological effects .

Scientific Research Applications

Antibacterial Agents

A study by Matsumoto and Minami (1975) described the preparation and antibacterial activity of a series of compounds including 1-(2-Methylmercaptophenyl)piperazine derivatives. These compounds were found to be effective against gram-negative bacteria, including Pseudomonas aeruginosa, showcasing their potential as antibacterial agents. The structure-activity relationships of these compounds were discussed, highlighting the importance of the piperazinyl group in their antibacterial efficacy Matsumoto & Minami, 1975.

Antipsychotic Potential

In the search for atypical antipsychotics, Bolós et al. (1996) investigated a compound with a 1-benzyl-3-methyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine structure, which served as a starting point for pharmacological improvement. This led to the development of 7-[3-(1-piperidinyl)propoxy]chromenones, showing promise as atypical antipsychotics with the potential for reduced extrapyramidal side effects in humans Bolós et al., 1996.

Anticancer Research

Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety and investigated their potential anticancer activities. Specifically, compounds with 3-chlorophenyl and 4-chlorophenyl substitutions demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, comparable to the efficacy of cisplatin, a known anticancer drug Yurttaş et al., 2014.

Antidiabetic Compounds

Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds through structure-activity relationship studies. They discovered 1-methyl-4-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, PMS 812 (S-21663), as a highly potent antidiabetic agent in a rat model of diabetes. This compound significantly increased insulin secretion, showcasing the potential of piperazine derivatives in diabetes treatment Le Bihan et al., 1999.

Flame Retardant Applications

Nguyen et al. (2014) explored the potential of piperazine-phosphonates as flame retardants on cotton fabric by studying the thermal decomposition of treated fabrics. The research provided insights into the mechanism of action of these derivatives, indicating their usefulness in enhancing the flame retardant properties of cotton Nguyen et al., 2014.

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms of a skull and crossbones . The signal word is “Danger” and the hazard statement is H301 . The precautionary statements are P301+P310 .

properties

IUPAC Name

1-(2-methylsulfanylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJURXTXLCOIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371685
Record name 1-[2-(methylthio)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylmercaptophenyl)piperazine

CAS RN

1013-24-7
Record name 1-[2-(Methylthio)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(methylthio)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1013-24-7
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